molecular formula C13H18N2O B7455640 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide

2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide

Cat. No. B7455640
M. Wt: 218.29 g/mol
InChI Key: CRFNADBPYBMBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide, also known as THNAPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide has been studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In cardiovascular disease, 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide has been found to have vasodilatory effects, which could be beneficial in treating hypertension. In neurological disorders, 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide has been studied for its potential neuroprotective effects and its ability to improve cognitive function.

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. It has also been found to modulate the activity of certain neurotransmitter receptors in the brain, which could explain its potential neuroprotective effects.
Biochemical and Physiological Effects
2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide has been found to have a variety of biochemical and physiological effects in the body. In addition to its effects on cancer cells, cardiovascular function, and neurological disorders, 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide has also been shown to have anti-inflammatory effects and to modulate the immune response. It has also been found to have antioxidant properties, which could be beneficial in preventing oxidative damage in the body.

Advantages and Limitations for Lab Experiments

One advantage of 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.

Future Directions

There are several potential future directions for research on 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide. One area of interest is its potential use in cancer therapy, particularly in combination with other drugs. Another area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide and to identify any potential side effects or limitations of its use.
In conclusion, 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide is a chemical compound that has shown promise in scientific research for its potential applications in cancer therapy, cardiovascular disease, and neurological disorders. While its mechanism of action is not fully understood, its biochemical and physiological effects make it a promising candidate for further study. Future research should focus on identifying its potential uses in combination with other drugs and in treating specific diseases, as well as further elucidating its mechanism of action.

Synthesis Methods

2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide can be synthesized through a multi-step process that involves the reaction of tetralone with hydroxylamine hydrochloride to form 2-(5,6,7,8-tetrahydronaphthalen-1-yl)hydroxylamine. This compound is then reacted with acryloyl chloride to form 2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)acrylic acid, which is further reduced with sodium borohydride to produce 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide.

properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9(13(14)16)15-12-8-4-6-10-5-2-3-7-11(10)12/h4,6,8-9,15H,2-3,5,7H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFNADBPYBMBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC1=CC=CC2=C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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